Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Description

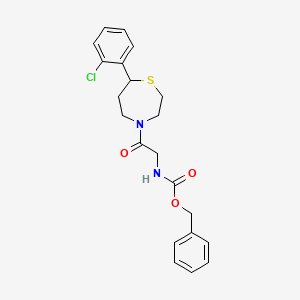

Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group and a 2-oxoethyl side chain modified by a benzyl carbamate functional group. This structure combines a heterocyclic thiazepane ring, known for conformational flexibility and bioactivity, with a lipophilic benzyl carbamate moiety. The compound’s molecular formula is C₂₁H₂₃ClN₂O₃S, with a molecular weight of 418.9 g/mol.

Properties

IUPAC Name |

benzyl N-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c22-18-9-5-4-8-17(18)19-10-11-24(12-13-28-19)20(25)14-23-21(26)27-15-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZURRHDMQYLEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be classified under carbamates, which are esters or salts of carbamic acid. Its structure features a thiazepan ring, which is known for its role in various biological activities. The presence of a chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets. Key mechanisms include:

- Inhibition of Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Cell Protection : Some derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, a related compound exhibited β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM against ER stress-induced cell death .

Biological Activity Data

A summary of relevant biological activities observed in studies involving similar compounds is presented in the table below:

| Compound | Activity Type | EC50 Value | Reference |

|---|---|---|---|

| WO5m | β-cell protection against ER stress | 0.1 ± 0.01 μM | |

| 5a | Moderate β-cell protection | 18.6 ± 4 μM | |

| 5b | Minimal activity | N/A |

Case Studies

Case Study 1: β-cell Protection

In a study exploring the effects of various benzamide derivatives on pancreatic β-cell viability, it was found that certain analogs provided significant protection against ER stress-induced apoptosis. The study highlighted that modifications to the benzamide scaffold could lead to improved potency and solubility, suggesting that similar modifications on this compound might enhance its biological activity.

Case Study 2: Antidiabetic Potential

Another investigation into compounds with structural similarities revealed their potential as therapeutic agents for diabetes management. The ability to mitigate ER stress in β-cells positions these compounds as promising candidates for further development in diabetes treatment strategies.

Comparison with Similar Compounds

Structural Analogs

The most closely related analog is 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one (CAS: 1798515-67-9), which shares the 1,4-thiazepane core and 2-chlorophenyl substituent but replaces the benzyl carbamate with an oxazolidin-2-one group.

Table 1: Key Structural and Physicochemical Comparisons

| Property | Benzyl Carbamate Derivative | Oxazolidinone Analog (CAS 1798515-67-9) |

|---|---|---|

| Molecular Formula | C₂₁H₂₃ClN₂O₃S | C₁₆H₁₉ClN₂O₃S |

| Molecular Weight (g/mol) | 418.9 | 354.9 |

| Functional Group | Benzyl carbamate | Oxazolidin-2-one |

| Key Structural Differences | Lipophilic benzyl group | Polar oxazolidinone ring |

Implications of Functional Group Differences

- Lipophilicity and Bioavailability: The benzyl carbamate group introduces significant lipophilicity compared to the oxazolidinone, which may enhance membrane permeability but reduce aqueous solubility. This trade-off could influence pharmacokinetic profiles, such as absorption and distribution .

- Steric and Electronic Effects: The bulkier benzyl carbamate may sterically hinder interactions with target binding sites compared to the compact oxazolidinone.

Hypothetical Pharmacological Considerations

While experimental data on biological activity are unavailable, structural analogs of 1,4-thiazepanes are frequently explored for CNS activity, antimicrobial properties, or protease inhibition. The benzyl carbamate’s lipophilicity might favor blood-brain barrier penetration, whereas the oxazolidinone’s polarity could limit this but improve solubility for intravenous formulations.

Q & A

Q. What synthetic methodologies are reported for benzyl carbamate derivatives with 1,4-thiazepane scaffolds?

The synthesis of structurally related compounds involves multi-step routes, including:

- Carbamate activation : Use of tert-butyl carbamate intermediates for selective amine protection, followed by deprotection under acidic conditions (e.g., HCl/EtOH) to generate reactive intermediates .

- Coupling reactions : Standard amine-acid coupling (e.g., using Phth-protected amino acids) to introduce substituents, achieving yields up to 79% under optimized conditions .

- Chromatographic purification : Rapid column chromatography for isolating enantiomeric mixtures, with ratios resolved via chiral HPLC or NMR analysis (e.g., 6:1 dr) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : - and -NMR to confirm substituent environments (e.g., chemical shifts at δ 7.2–7.4 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] peaks within ±0.005 Da error) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving conformational ambiguities, particularly for thiazepane ring puckering and substituent orientation .

Q. How can researchers assess the compound’s potential bioactivity?

Preliminary screening strategies include:

- Antimicrobial assays : Broth microdilution for MIC determination against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines to evaluate selectivity indices .

- Enzyme inhibition : Fluorometric assays (e.g., Z-Gly-Pro-AMC hydrolysis) to probe protease interactions .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures in synthetic pathways?

Advanced approaches involve:

- Chiral chromatography : Use of amylose- or cellulose-based columns with polar mobile phases for baseline separation .

- Dynamic NMR : Analysis of diastereomer ratios (e.g., 4:1 to 6:1) via -NMR splitting patterns at low temperatures .

- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in key cyclization steps to enhance stereocontrol .

Q. How can computational modeling guide SAR studies?

- Molecular docking : AutoDock/Vina for predicting binding to targets (e.g., HIV protease or bacterial enzymes) using crystallographic data .

- QSAR models : MLR analysis correlating substituent electronic parameters (Hammett σ) with bioactivity .

- ADMET prediction : SwissADME to evaluate Lipinski’s Rule compliance (e.g., logP <5, PSA <140 Ų) .

Q. What are common pitfalls in structural assignment, and how are they addressed?

- Misinterpretation of NMR data : Overlapping signals (e.g., thiazepane CH vs. carbamate NH) resolved via --HSQC .

- Crystallographic misassignment : SHELXD/SHELXE pipelines for phase refinement, particularly for disordered substituents (e.g., 2-chlorophenyl orientation) .

Q. How does the carbamate group influence stability under physiological conditions?

- pH-dependent hydrolysis : Carbamate cleavage occurs rapidly at pH <3 or >10, monitored via HPLC-UV .

- Metabolic stability : Microsomal assays (e.g., human liver S9 fractions) quantify degradation half-life (t) .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported synthetic yields or bioactivity?

- Reaction optimization : Ultrasound-assisted synthesis improves yields by 15–20% compared to conventional heating .

- Biological replicates : Triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) reduce variability .

Q. What evidence supports the proposed mechanism of action?

- Kinetic studies : Time-dependent inhibition of HIV protease (K <100 nM) confirmed via stopped-flow fluorescence .

- Mutagenesis : Loss of activity in catalytic triad mutants (e.g., Asp25Ala in HIV protease) validates target engagement .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Carbamate Derivatives

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Carbamate Deprotection | 4M HCl/dioxane, 25°C, 2h | 70–85% | |

| Amine-Acid Coupling | DCC/HOBt, DCM, 0°C→RT, 12h | 65–79% | |

| Enantiomer Separation | Chiralpak IA, hexane:IPA (80:20) | dr 4:1–6:1 |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Signals | Application |

|---|---|---|

| -NMR | δ 4.5–5.0 ppm (benzyl CH) | Carbamate linkage confirmation |

| HRMS | m/z 701.78 ([M+Na]) | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.